molecular formula C13H12O6 B13050236 Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate CAS No. 2250241-83-7

Benzyl (R)-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate

Cat. No.: B13050236
CAS No.: 2250241-83-7
M. Wt: 264.23 g/mol
InChI Key: GDWAEUQFCYMYBH-SNVBAGLBSA-N
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Description

Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound features a benzyl group attached to a propanoate moiety, which is further substituted with a dioxolan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and carboxylic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Hydrolysis: Benzyl alcohol and ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoic acid.

    Reduction: Benzyl ®-3-(2,5-dihydroxy-1,3-dioxolan-4-YL)propanol.

    Substitution: Various substituted benzyl derivatives depending on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxolan ring and ester functional groups play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances.

    Benzyl benzoate: Used as a medication and insect repellent.

    Methyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate: A similar ester with a methyl group instead of a benzyl group.

Uniqueness

Benzyl ®-3-(2,5-dioxo-1,3-dioxolan-4-YL)propanoate is unique due to the presence of the dioxolan ring, which imparts specific chemical properties and reactivity

Properties

CAS No.

2250241-83-7

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

IUPAC Name

benzyl 3-[(4R)-2,5-dioxo-1,3-dioxolan-4-yl]propanoate

InChI

InChI=1S/C13H12O6/c14-11(17-8-9-4-2-1-3-5-9)7-6-10-12(15)19-13(16)18-10/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

GDWAEUQFCYMYBH-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)O2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)O2

Origin of Product

United States

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